molecular formula C10H15ClO2S B6179710 dispiro[3.1.3^{6}.1^{4}]decane-2-sulfonyl chloride CAS No. 2613384-85-1

dispiro[3.1.3^{6}.1^{4}]decane-2-sulfonyl chloride

Cat. No.: B6179710
CAS No.: 2613384-85-1
M. Wt: 234.7
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Description

Dispiro[3.1.3: {6}.1 {4}]decane-2-sulfonyl chloride is a complex organic compound characterized by its unique molecular structure. It belongs to the class of sulfonyl chlorides, which are known for their reactivity and utility in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dispiro[3.1.3{6}.1{4}]decane-2-sulfonyl chloride typically involves multi-step organic reactions. One common approach is the Kolbe-Schmitt reaction , where starting materials such as dispiro[3.1.3 {6}.1 {4}]decane undergo sulfonation using chlorosulfonic acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and solvents is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.1.3{6}.1{4}]decane-2-sulfonyl chloride is highly reactive and can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion to sulfonyl oxide derivatives.

  • Reduction: : Reduction to corresponding sulfonic acids.

  • Substitution: : Replacement of the sulfonyl chloride group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide .

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

  • Sulfonyl Oxides: : Resulting from oxidation reactions.

  • Sulfonic Acids: : Obtained through reduction processes.

  • Substituted Derivatives: : Formed via nucleophilic substitution reactions.

Scientific Research Applications

Dispiro[3.1.3{6}.1{4}]decane-2-sulfonyl chloride has diverse applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Employed in the study of enzyme inhibitors and receptor binding.

  • Medicine: : Investigated for potential therapeutic uses in drug development.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its sulfonyl chloride group , which is highly reactive and can form strong bonds with various substrates. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with biological macromolecules such as proteins and nucleic acids.

Comparison with Similar Compounds

Dispiro[3.1.3{6}.1{4}]decane-2-sulfonyl chloride is unique due to its dispiro structure and sulfonyl chloride functionality . Similar compounds include:

  • Dispiro[3.1.3: {6}.1 {4}]decan-2-ol : A related compound with a hydroxyl group instead of the sulfonyl chloride.

  • Dispiro[3.1.3.1]decane-5,10-dione: : Another related compound with a dione functionality.

These compounds differ in their reactivity and applications, highlighting the uniqueness of dispiro[3.1.3{6}.1{4}]decane-2-sulfonyl chloride.

Properties

CAS No.

2613384-85-1

Molecular Formula

C10H15ClO2S

Molecular Weight

234.7

Purity

95

Origin of Product

United States

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